![molecular formula C20H17FN2O3S B2748638 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1448065-77-7](/img/structure/B2748638.png)
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
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Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a synthetic compound that has been widely used in scientific research to investigate its potential as a therapeutic agent. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects are of great interest to researchers.
Scientific Research Applications
Pharmacological Research
This compound has been studied in the context of pharmacological research . A similar compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, has been characterized as a reversible, selective, and potent Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Potential Therapeutic Applications
Given the role of MAGL in the endocannabinoid system, inhibitors of this enzyme have the potential to produce therapeutic effects in a vast array of complex human diseases . The compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Neurological Research
The compound indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in the cortex . This suggests potential applications in neurological research, particularly in understanding the role of the endocannabinoid system in brain function .
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-13-5-6-14-3-2-4-18(19(14)22-13)20(24)23-11-17(12-23)27(25,26)16-9-7-15(21)8-10-16/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOMQTHPVQGSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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